molecular formula C7H6BrFO3S B2920408 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride CAS No. 457051-09-1

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2920408
CAS No.: 457051-09-1
M. Wt: 269.08
InChI Key: SQXFRZSRCGSBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-methoxybenzene. One common method is to react 5-bromo-2-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonyl chlorides. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it suitable for applications in aqueous environments .

Biological Activity

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride (C₇H₆BrFO₃S) is an organosulfur compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by a bromine atom, a methoxy group, and a sulfonyl fluoride functional group. The molecular weight of this compound is approximately 269.09 g/mol. Its unique structure contributes to its reactivity and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₇H₆BrFO₃S
Molecular Weight269.09 g/mol
Functional GroupsBromine, Methoxy, Sulfonyl Fluoride

Synthesis Methods

Several synthetic routes have been developed for this compound, highlighting its versatility in organic chemistry. Common methods include:

  • Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonyl fluoride group onto the aromatic ring.
  • Nucleophilic Aromatic Substitution : Utilizes nucleophiles to replace a leaving group on the aromatic system.

These methods not only facilitate the synthesis of this compound but also allow for modifications that can enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including proteins and enzymes. Sulfonyl fluorides are known to covalently modify nucleophilic residues in proteins, potentially altering their function. The specific interactions of this compound are still under investigation, but similar compounds have shown promising results in inhibiting enzyme activity and modulating cellular pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related sulfonyl fluorides have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
    • Example Study : A study evaluated the effects of related sulfonyl fluorides on human non-small cell lung cancer (A549) cells, reporting IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
    CompoundIC50 (µM)Mechanism of Action
    6l (4’-bromoflavonol)0.46Induces apoptosis via mitochondrial pathways
    5-FU4.98Standard chemotherapeutic
  • Enzyme Inhibition : The sulfonyl fluoride moiety is known to interact with serine and cysteine residues in enzymes, leading to irreversible inhibition. This property has been exploited in drug design for targeting specific enzymes involved in disease processes.
  • Antibacterial Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antibacterial activity by disrupting bacterial protein synthesis or function.

Safety and Handling

Due to its hazardous nature, this compound must be handled with care. It poses risks such as severe skin burns and eye damage upon contact and is harmful if ingested. Proper safety protocols should be followed during its handling and storage.

Properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXFRZSRCGSBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457051-09-1
Record name 457051-09-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.